2-{[4-ALLYL-5-(5-CHLORO-2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE
Overview
Description
2-{[4-ALLYL-5-(5-CHLORO-2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE is a complex organic compound that features a triazole ring, a furyl group, and a chlorinated methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ALLYL-5-(5-CHLORO-2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, the introduction of the allyl and furyl groups, and the final coupling with the chlorinated methoxyphenyl group. Common reagents used in these steps include hydrazine derivatives, allyl halides, and furyl aldehydes. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure reproducibility and compliance with environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2-{[4-ALLYL-5-(5-CHLORO-2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furyl and allyl groups can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The triazole ring and chlorinated methoxyphenyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the allyl and furyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield an epoxide, while reduction of the triazole ring may produce a dihydrotriazole derivative.
Scientific Research Applications
2-{[4-ALLYL-5-(5-CHLORO-2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[4-ALLYL-5-(5-CHLORO-2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and furyl group may play key roles in binding to these targets, while the chlorinated methoxyphenyl group may enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE
- 4-ALLYL-2-METHOXYPHENYL N-(5-CHLORO-2-METHOXYPHENYL)CARBAMATE
Uniqueness
Compared to similar compounds, 2-{[4-ALLYL-5-(5-CHLORO-2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications. The presence of the triazole ring, furyl group, and chlorinated methoxyphenyl group allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-[[5-(5-chloro-2-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S/c1-3-8-24-18(15-10-13(20)6-7-16(15)26-2)22-23-19(24)28-12-17(25)21-11-14-5-4-9-27-14/h3-7,9-10H,1,8,11-12H2,2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIXCIOUXAYGHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NN=C(N2CC=C)SCC(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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